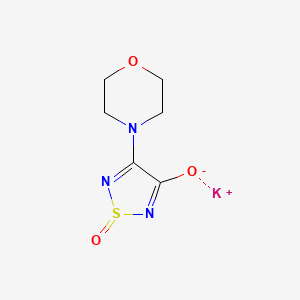
4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one1-OxidePotassiumSalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It has the molecular formula C6H8KN3O3S and a molecular weight of 241.30932 g/mol . This compound is related to Timolol, a medication used to treat high blood pressure and glaucoma.
Métodos De Preparación
The preparation of Timolol Related Compound G involves several synthetic routes and reaction conditionsIndustrial production methods would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Timolol Related Compound G undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.
Aplicaciones Científicas De Investigación
Timolol Related Compound G has various scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry to study the properties and behavior of related compounds.
Biology: It is used in biological research to study the effects of Timolol and related compounds on biological systems.
Medicine: It is used in pharmaceutical research to develop new medications and to study the pharmacokinetics and pharmacodynamics of Timolol.
Industry: It is used in the development of new industrial processes and products, particularly in the field of chemical manufacturing .
Mecanismo De Acción
The mechanism of action of Timolol Related Compound G involves its interaction with specific molecular targets and pathwaysThis interaction can lead to changes in cellular signaling pathways, ultimately affecting the function and behavior of cells .
Comparación Con Compuestos Similares
Timolol Related Compound G can be compared with other similar compounds, such as:
Timolol: The parent compound, used to treat high blood pressure and glaucoma.
Propranolol: Another beta-blocker used to treat high blood pressure and anxiety.
Atenolol: A beta-blocker used to treat high blood pressure and angina
Timolol Related Compound G is unique in its specific structure and properties, which make it valuable for research and development in various fields.
Propiedades
Fórmula molecular |
C6H8KN3O3S |
|---|---|
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
potassium;4-morpholin-4-yl-1-oxo-1,2,5-thiadiazol-3-olate |
InChI |
InChI=1S/C6H9N3O3S.K/c10-6-5(7-13(11)8-6)9-1-3-12-4-2-9;/h1-4H2,(H,8,10);/q;+1/p-1 |
Clave InChI |
KDUUYEDJMSXWEN-UHFFFAOYSA-M |
SMILES canónico |
C1COCCN1C2=NS(=O)N=C2[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate](/img/structure/B13836711.png)
![(10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol](/img/structure/B13836716.png)
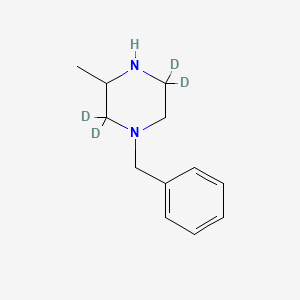
![N'-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13836727.png)
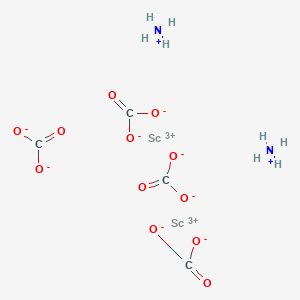

![3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13836735.png)
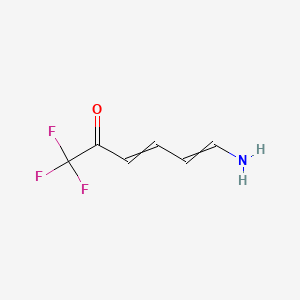

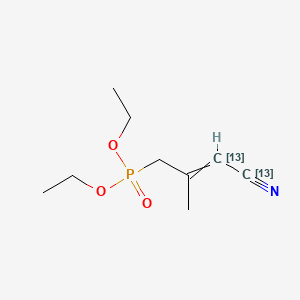
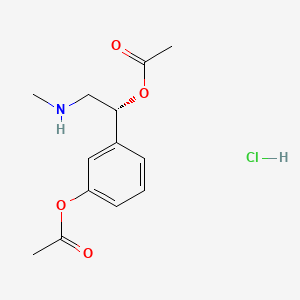
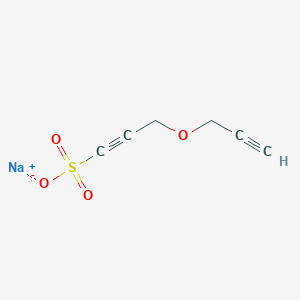

![(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid](/img/structure/B13836768.png)
